Molecular Weight and Heavy Atom Count: Measurable Differentiation from Malathion and Diethyl Malathion
The target compound (C₁₃H₂₅O₆PS₃) has a molecular weight of 404.5 g/mol, which is 22.4% greater than malathion (C₁₀H₁₉O₆PS₂; 330.36 g/mol) [1] and 12.9% greater than diethyl malathion (C₁₂H₂₃O₆PS₂; 358.41 g/mol) . The additional mass arises from the S–CH₂–S bridge insertion and the replacement of methoxy with ethoxy groups on phosphorus. The target compound contains 3 sulfur atoms versus 2 for malathion and diethyl malathion, and 1 phosphorus versus 2 for ethion (C₉H₂₂O₄P₂S₄; 384.48 g/mol) . These structural differences are not incremental; they represent discrete changes in the atomic composition that fundamentally alter the compound's molar volume, polar surface area, and predicted logP.
| Evidence Dimension | Molecular weight (g/mol) and atomic composition |
|---|---|
| Target Compound Data | MW 404.5 g/mol; C13H25O6PS3; 3 sulfur atoms; 1 phosphorus atom |
| Comparator Or Baseline | Malathion: MW 330.36 g/mol, C10H19O6PS2, 2 S, 1 P [1]; Diethyl malathion: MW 358.41 g/mol, C12H23O6PS2, 2 S, 1 P ; Ethion: MW 384.48 g/mol, C9H22O4P2S4, 4 S, 2 P |
| Quantified Difference | +22.4% MW vs. malathion; +12.9% vs. diethyl malathion; +5.2% vs. ethion; +1 additional S vs. malathion family; -1 P and -1 S vs. ethion |
| Conditions | Calculated from molecular formula (standard atomic weights) |
Why This Matters
Molecular weight directly impacts volatility (Henry's Law constant), membrane permeability (inverse correlation with MW above ~300 Da), and environmental mobility (Koc prediction models), making this compound non-substitutable in formulations where precise physicochemical profiles are specified.
- [1] NIST Chemistry WebBook. Malathion (CAS 121-75-5). Butanedioic acid, [(dimethoxyphosphinothioyl)thio]-, diethyl ester. Formula C10H19O6PS2, MW 330.36. SRD 69. Available at: https://webbook.nist.gov. View Source
